Ethyl 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is a chemical compound with the molecular formula C11H11FO4 It is a derivative of benzo[b][1,4]dioxine, featuring a fluorine atom at the 7th position and an ethyl ester group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-fluoro-2,3-dihydrobenzo[b][1,4]dioxine.
Esterification: The carboxyl group at the 6th position is esterified using ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification reactions using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzo[b][1,4]dioxine derivatives.
Scientific Research Applications
Ethyl 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, potentially leading to inhibition or activation of enzymes or receptors. The ester group allows for easy modification, enabling the compound to be tailored for specific applications.
Comparison with Similar Compounds
Similar Compounds
- **Ethyl 7-nitro-2,3-d
Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate: Lacks the fluorine atom, resulting in different chemical and biological properties.
Properties
Molecular Formula |
C11H11FO4 |
---|---|
Molecular Weight |
226.20 g/mol |
IUPAC Name |
ethyl 6-fluoro-2,3-dihydro-1,4-benzodioxine-7-carboxylate |
InChI |
InChI=1S/C11H11FO4/c1-2-14-11(13)7-5-9-10(6-8(7)12)16-4-3-15-9/h5-6H,2-4H2,1H3 |
InChI Key |
JUUHSBUNGHVLOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1F)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.